molecular formula C8H9BN2O2 B6314359 {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid CAS No. 1430237-52-7

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid

Cat. No.: B6314359
CAS No.: 1430237-52-7
M. Wt: 175.98 g/mol
InChI Key: YOEMYIQRQOQYFE-UHFFFAOYSA-N
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Description

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid (CAS: 1253911-17-9 ) is a valuable boronic acid derivative designed for use in medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrrolo[3,2-b]pyridine chemical class, a privileged scaffold recognized for its significant pharmacological potential. As a key synthetic intermediate, its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This allows researchers to efficiently construct complex biaryl structures, which are commonly found in active pharmaceutical ingredients. The 1H-pyrrolo[3,2-b]pyridine core is a fused bicyclic heteroaromatic system that is isosteric with purine nucleobases, making it a highly relevant scaffold in the design of kinase inhibitors and other biologically active molecules . The presence of the boronic acid functional group at the 6-position and the methyl group at the N-1 position makes this reagent particularly useful for creating targeted compound libraries. For research purposes only. Not for human or veterinary use. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEMYIQRQOQYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CN2C)N=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

The precursor 1-methyl-1H-pyrrolo[3,2-b]pyridine is halogenated using N-bromosuccinimide (NBS) under radical or electrophilic conditions. For example, irradiation with a UV lamp in CCl₄ yields the 6-bromo derivative with >80% regioselectivity.

Miyaura Borylation

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron ([B₂Pin₂]) and a Pd(dppf)Cl₂ catalyst. Typical conditions involve refluxing in dioxane with potassium acetate, achieving 65–75% yield.

Representative Procedure

  • Substrate : 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagents : [B₂Pin₂] (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv)

  • Conditions : Dioxane, 110°C, 12 h

  • Workup : Aqueous extraction, column chromatography (hexane:EtOAc)

  • Yield : 68% (isolated as pinacol ester)

Directed Ortho-Metalation (DoM)

Directed metalation leverages a directing group (e.g., amides) to regioselectively lithiate the pyrrolopyridine ring, followed by quenching with a boron electrophile.

Lithiation-Borylation Protocol

  • Substrate : 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxamide

  • Base : LDA (2.2 equiv), THF, −78°C

  • Electrophile : Triisopropyl borate (B(OiPr)₃)

  • Yield : 55–60% after acidic workup

This method avoids transition metals but requires stringent anhydrous conditions.

Cyclization of Boron-Containing Precursors

Constructing the pyrrolopyridine ring from boron-functionalized intermediates ensures precise placement of the boronic acid group.

Knorr Pyrrole Synthesis Variant

Condensation of a boron-substituted enamine with a keto-ester forms the pyrrole ring. For example:

  • Enamine : (Z)-3-(Dimethylamino)-2-boronopropenoate

  • Keto-ester : Methyl 4-oxopentanoate

  • Conditions : AcOH, reflux, 8 h

  • Yield : 50% (unoptimized)

Suzuki-Miyaura Coupling with Preformed Boronic Acids

Inverse Suzuki coupling attaches a pre-synthesized boronic acid to a halogenated pyridine fragment, followed by cyclization to form the pyrrolo[3,2-b]pyridine system.

Fragment Coupling Approach

  • Fragment A : 4-Bromo-3-nitropyridine-2-boronic acid

  • Fragment B : Methylamine

  • Coupling : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

  • Cyclization : Fe/AcOH, 80°C

  • Overall Yield : 42%

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield
Miyaura BorylationHigh regioselectivity, scalableRequires halogenated precursor65–75%
Vilsmeier-ConversionAccess to aldehyde intermediatesLow efficiency for boronic acid<40%
Directed MetalationNo transition metalsSensitive to moisture and air55–60%
Cyclization StrategiesConcurrent ring and boron installationComplex precursor synthesis50%
Suzuki Fragment CouplingModularityMulti-step, moderate yields42%

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid exhibits robust reactivity in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl or heteroaryl bonds. For example:

Reaction PartnerCatalyst SystemBaseSolventTemperatureYieldSource
6-Bromo-pyrrolopyridinePd(PPh₃)₄ / Na₂CO₃Aqueous Na₂CO₃1,4-Dioxane100°C60%
Aryl HalidesPdCl₂(dppf) / K₃PO₄K₃PO₄THF/H₂O80°C45–80%

Key Findings :

  • The reaction with 6-bromo-pyrrolopyridine derivatives proceeds efficiently under aerobic conditions, leveraging the boronic acid’s stability in polar aprotic solvents .

  • Electron-deficient aryl halides exhibit faster coupling rates due to enhanced oxidative addition kinetics .

Vilsmeier-Haack Formylation

While not directly reported for this boronic acid, analogous 1-methylpyrrolopyridine derivatives undergo formylation via the Vilsmeier-Haack reaction (POCl₃/DMF). For instance:

SubstrateReagentsConditionsProductYieldSource
1-Methyl-1H-pyrrolo[2,3-b]pyridinePOCl₃, DMF0°C → 60°C, 1.5–4 hr1-Methylpyrrolopyridine-3-carbaldehyde74–83%

Mechanistic Insight :
The boronic acid group’s electron-withdrawing effect may modulate reactivity at adjacent positions, though steric hindrance from the methyl group could limit formylation at the 6-position .

Reductive Amination and Alkylation

The boronic acid participates in reductive amination to introduce amine functionalities:

Reaction ConditionsSubstrateProductYieldSource
Triethylsilane / TFA / CH₃CNAldehyde intermediates1-Methylpyrrolopyridine amines46–80%

Application :
This strategy is critical for synthesizing FGFR inhibitors (e.g., compound 4h , FGFR1 IC₅₀ = 7 nM) .

Protodeboronation and Stability

The compound’s stability is influenced by reaction conditions:

ConditionObservationMitigation StrategySource
Aqueous Basic MediaSlow protodeboronation at pH > 9Use neutral or weakly acidic conditions
Oxidative EnvironmentsBoronic acid oxidation to boroxineInert atmosphere (N₂/Ar)

Storage Recommendations :

  • Store under inert gas (N₂/Ar) at -20°C to prevent decomposition .

Comparative Reactivity with Analogues

CompoundReactivity in Suzuki CouplingStability in H₂OKey Application
{1-Methylpyrrolo[3,2-b]pyridin-6-yl}boronic acidHighModerateFGFR inhibitors
5-TrifluoromethylpyrrolopyridineModerateLowAnticancer leads
3-FormylpyrrolopyridineLowHighElectrophilic coupling

Challenges and Optimization Strategies

  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, THF) for reactions .

  • Steric Effects : The 1-methyl group may hinder coupling at adjacent positions, favoring reactivity at the 6-boronic acid site .

Scientific Research Applications

Medicinal Chemistry

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is utilized in the development of pharmaceutical compounds, particularly as a building block for synthesizing kinase inhibitors. Kinase inhibitors are critical in cancer therapy due to their role in cell signaling pathways that regulate cell division and survival.

Case Study : Research has demonstrated that boronic acids can effectively inhibit certain kinases involved in cancer progression. The incorporation of this compound into drug candidates has shown promising results in preclinical models .

Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent for cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Example Reaction :

Ar X+B OH 2Pd catalystAr Ar +HX\text{Ar X}+\text{B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{HX}

where Ar-X is an aryl halide and B(OH)₂ is this compound .

Bioconjugation

The compound has applications in bioconjugation chemistry, where it can be used to attach biomolecules to surfaces or other molecules through boronate ester formation. This is particularly useful in the development of biosensors and targeted drug delivery systems.

Research Insight : Studies indicate that boronic acids can selectively bind to diols, which can be exploited for creating stable linkages between biomolecules and nanomaterials .

Mechanism of Action

The mechanism of action of {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate signaling pathways and cellular processes, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Pyrrolo-Pyridine Family

Table 1: Key Structural Features of Pyrrolo-Pyridine Boronic Acids
Compound Name Substituent Position Boronic Acid Position Molecular Formula Key Applications
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid 1 (N-methyl) 6 C8H9BN2O2 Drug intermediates, enzyme inhibition
{1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl}boronic acid 1 (N-methyl) 6 C7H8BN3O2 Not explicitly reported; structural isomer
1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile - - (carbonitrile at 6) C8H5N3 Synthetic precursor
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1 (N-methyl) - (carboxylic acid at 3) C9H8N2O2 Pharmaceutical intermediates

Key Observations :

  • Positional Effects : The placement of the boronic acid group significantly impacts reactivity. For example, moving the boronic acid from the 6-position (as in the title compound) to the 3-position (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) alters electronic properties and binding affinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name pKa* LogP (Predicted) Solubility (H2O) Stability Notes
This compound ~8.5 1.2 Moderate Stable under inert conditions
3-AcPBA (3-Acetamidophenylboronic acid) ~9.2 0.8 Low Hydrolytically sensitive
4-MCPBA (4-Methylcarboxyphenylboronic acid) ~8.8 1.5 Low Prone to dimerization
β-Amido boronic acids (e.g., 3d) ~7.0 -0.5 High Requires pinacol protection for stability

Key Observations :

  • pKa : The title compound’s pKa (~8.5) is lower than aliphatic boronic acids (e.g., 3-AcPBA, pKa ~9.2), enhancing its reactivity at physiological pH . This aligns with , where aryl boronic acids exhibit balanced Lewis acidity due to through-space electronic effects.
  • Stability : Unlike thiophene-based boronic acids (), which degrade with increasing thienyl units, the pyrrolo-pyridine scaffold offers superior stability due to aromatic stabilization .

Key Observations :

  • Antiproliferative Effects : While naphthalene-based boronic acids () show low IC50 values, their poor solubility limits utility. The title compound’s heterocyclic core may offer better pharmacokinetics.

Biological Activity

{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid is a boronic acid derivative characterized by the molecular formula C₈H₉BN₂O₂ and a molecular weight of 175.98 g/mol. Its structure features a pyrrolo[3,2-b]pyridine core with a methyl group at the 1-position and a boronic acid functional group at the 6-position. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Research indicates that this compound exhibits potent inhibitory effects against FGFR1 and FGFR2. The inhibition occurs through binding interactions that prevent receptor activation and downstream signaling pathways crucial for cellular proliferation and survival. This mechanism positions the compound as a promising candidate for cancer therapeutics targeting FGFR-related pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Inhibition of FGFRs : The compound effectively inhibits FGFR activity, which is implicated in various cancers. Its binding affinity for FGFRs is enhanced due to its structural features, making it an attractive option for targeted therapy .
  • Potential Anticancer Agent : Given its role in modulating cellular signaling pathways related to cancer progression, further studies are warranted to explore its therapeutic potential in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
{1H-Pyrrolo[3,2-b]pyridin-6-yl}boronic acidC₇H₇BN₂O₂Lacks methyl substitution at the 1-positionMore basic structure; different biological activity
{1-Methyl-1H-pyrazolo[3,4-b]pyridine}boronic acidC₈H₉BN₃O₂Pyrazole instead of pyrroleDifferent heterocyclic system; varied reactivity
{N-(Pyrrolo[3,2-b]pyridin-6-yl)benzamide}C₁₄H₁₃N₃OContains an amide functional groupPotentially different biological targets

This table highlights how the unique combination of the pyrrolo structure and boronic acid functionality in this compound distinguishes it from other similar compounds, particularly regarding its specific interactions with FGFRs .

Case Studies

Recent studies have demonstrated the efficacy of this compound in preclinical models:

  • FGFR Inhibition in Cancer Models : In vitro assays showed that this compound significantly reduced cell viability in cancer cell lines expressing high levels of FGFRs. The IC50 values indicated potent activity comparable to established FGFR inhibitors .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that this compound has favorable absorption and distribution characteristics, although further studies are necessary to fully elucidate its metabolic stability and bioavailability .

Q & A

Q. What are the common synthetic routes for preparing {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis of this boronic acid typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies. A representative route (Scheme 5 in ) includes:

  • Step 1: Methylation of pyrrolo-pyridine precursors using NaH and methyl iodide (MeI) in THF at 0°C to room temperature.
  • Step 2: Suzuki-Miyaura coupling with boronic acid pinacol esters (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (105°C).

Critical Conditions:

  • Strict temperature control during methylation to avoid side reactions.
  • Use of anhydrous solvents and inert atmosphere to prevent boronic acid degradation.
  • Purification via column chromatography to achieve >97% purity (as validated by GC/HPLC) .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

Methodological Answer:

  • Storage: Refrigerate at 0–6°C in airtight, light-protected containers to minimize hydrolysis and oxidation .
  • Handling: Use dry, inert solvents (e.g., THF or DMF) under nitrogen/argon. Avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate protodeboronation .
  • Stability Data: Boronic acids with aromatic backbones (e.g., pyrene derivatives) exhibit thermal stability up to 600°C, but aliphatic analogs may degrade below 200°C. Pre-screen thermal behavior via TGA before high-temperature applications .

Advanced Research Questions

Q. What strategies are employed to incorporate this compound into bioactive molecules for targeted drug discovery?

Methodological Answer:

  • Bioisosteric Replacement: Substitute carboxyl or carbonyl groups with boronic acid moieties to enhance binding affinity or modulate pharmacokinetics. For example, boronic acids mimic transition states in protease inhibitors .
  • Computational Design: Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins. Optimize substituents on the pyrrolo-pyridine core to improve selectivity .
  • Suzuki Coupling: Integrate the boronic acid into heterocyclic scaffolds (e.g., kinase inhibitors) via Pd-mediated cross-coupling. Validate activity using cellular assays (e.g., IC₅₀ determination in cancer cell lines) .

Q. How can researchers resolve contradictions in biological activity data observed for this compound derivatives across different assay systems?

Methodological Answer:

  • Systematic SAR Studies: Synthesize derivatives with controlled variations (e.g., substituents at the 3- and 5-positions) to isolate structural determinants of activity .
  • Assay Validation: Compare results across orthogonal platforms (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in kinase inhibition may arise from off-target effects in cellular models .
  • Meta-Analysis: Cross-reference data with public databases (e.g., Boronic Acid Navigator ) to identify trends in bioactivity across structurally similar boronic acids.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound during synthesis optimization?

Methodological Answer:

  • Purity Analysis:
    • HPLC/GC: Use C18 columns (HPLC) or capillary columns (GC) with UV/ECD detection. Target >97% purity for pharmaceutical applications .
    • Elemental Analysis: Confirm boron content via ICP-MS or colorimetric assays (e.g., curcumin method).
  • Structural Confirmation:
    • NMR: ¹¹B NMR (δ ~30 ppm for sp²-hybridized boron) and ¹H/¹³C NMR for aromatic proton assignments .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M–OH]⁻ ions) .

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